PI3K Isoform Profiling: Selective Inhibition of PI3Kdelta Over PI3Kgamma and PI3Kalpha
In a head-to-head comparison within the same assay platform (BindingDB data), 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine demonstrates a clear selectivity window for the PI3Kdelta isoform over PI3Kgamma and PI3Kalpha. The compound's IC50 for PI3Kdelta is 430 nM, whereas it is >10,000 nM for PI3Kgamma and 1,320 nM for PI3Kalpha [1]. This quantifies the compound as a more potent inhibitor of the delta isoform compared to its activity against gamma and alpha isoforms. In contrast, a related piperidinyl-pyridine comparator, reported under BindingDB entry BDBM50394897, shows an IC50 of 374 nM for PI3Kdelta-mediated AKT phosphorylation in a cellular assay, indicating that while 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine is active, it may serve as a less potent but structurally distinct starting point for SAR campaigns [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | PI3Kdelta: 430 nM; PI3Kgamma: >10,000 nM; PI3Kalpha: 1,320 nM |
| Comparator Or Baseline | Comparator (BDBM50394897): PI3Kdelta cellular IC50 = 374 nM |
| Quantified Difference | Target compound is ~1.15x less potent than comparator in cellular assay; Target compound shows >23x selectivity for PI3Kdelta over PI3Kgamma. |
| Conditions | In vitro enzyme inhibition assay; 15 min incubation (target compound). Cellular PI3Kdelta-mediated AKT phosphorylation assay; 30 min (comparator). |
Why This Matters
This isoform selectivity profile is critical for researchers developing PI3Kdelta-targeted therapies for B-cell malignancies or inflammatory diseases, where minimizing off-target activity on PI3Kalpha and PI3Kgamma is essential for safety.
- [1] BindingDB. BDBM50449292 (CHEMBL3125395). Enzyme Inhibition Data for PI3Kgamma, PI3Kalpha, and PI3Kdelta. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50449292. View Source
- [2] BindingDB. BDBM50394897 (CHEMBL2165498). Cellular Inhibition of PI3Kdelta-mediated AKT phosphorylation. Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394897. View Source
